An In-Depth Technical Guide to the Structure Elucidation of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
An In-Depth Technical Guide to the Structure Elucidation of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Introduction
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a synthetic organic compound featuring a sulfonamide linkage between a sulfanilamide moiety and a trifluoromethyl-substituted aniline ring. This molecule serves as a crucial building block in the development of novel pharmaceutical and agrochemical agents.[1][2] Its structural components, particularly the sulfonamide group, are well-known pharmacophores, while the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. A thorough and unambiguous elucidation of its molecular structure is paramount for ensuring its quality, understanding its chemical behavior, and guiding its application in research and development.
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the definitive structure elucidation of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties
A foundational aspect of structure elucidation begins with the characterization of the compound's basic physical and chemical properties. These parameters provide the first layer of identification and are critical for handling, formulation, and quality control.
| Property | Value | Source(s) |
| CAS Number | 339-42-4 | [1][2] |
| Molecular Formula | C₁₃H₁₁F₃N₂O₂S | [1][2] |
| Molecular Weight | 316.30 g/mol | [1][2] |
| Appearance | Off-white to pale yellow crystalline powder | [1][2] |
| Melting Point | 182-186 °C | [1][2] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as DMSO and DMF | [1] |
Proposed Synthesis Pathway
The synthesis of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be logically approached through the reaction of a sulfonyl chloride with an appropriate aniline derivative. A common and effective strategy involves the coupling of 4-acetamidobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline, followed by the deprotection of the acetamido group. This method prevents the undesired self-condensation of the free amino group on the sulfonyl chloride.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
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Step 1: Synthesis of N-{4-[N-(4-trifluoromethylphenyl)sulfamoyl]phenyl}acetamide
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To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous pyridine or dichloromethane at 0 °C, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.
-
-
Step 2: Synthesis of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide.[3]
-
Spectroscopic Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is expected to exhibit characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |
| 3400-3200 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) and Sulfonamide (N-H) | [4] |
| 1630-1600 | N-H scissoring | Primary amine (-NH₂) | |
| 1350-1310 | S=O asymmetric stretching | Sulfonamide (-SO₂-) | [4] |
| 1180-1160 | S=O symmetric stretching | Sulfonamide (-SO₂-) | [4] |
| 1300-1100 | C-F stretching | Trifluoromethyl (-CF₃) | [5] |
| 950-900 | S-N stretching | Sulfonamide (-SO₂N-) |
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Process the resulting spectrum by subtracting the background spectrum to obtain the absorbance spectrum of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and number of protons and carbons.
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the sulfonamide proton. The aromatic region will display two distinct AA'BB' spin systems, characteristic of 1,4-disubstituted benzene rings.
Predicted ¹H NMR Chemical Shifts and Coupling Constants (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expected J-coupling (Hz) |
| ~10.5 | Singlet | 1H | SO₂NH | |
| ~7.7 | Doublet | 2H | Protons ortho to -SO₂- | J ≈ 8.5 |
| ~7.6 | Doublet | 2H | Protons ortho to -CF₃ | J ≈ 8.5 |
| ~7.3 | Doublet | 2H | Protons meta to -CF₃ | J ≈ 8.5 |
| ~6.7 | Doublet | 2H | Protons ortho to -NH₂ | J ≈ 8.5 |
| ~6.0 | Singlet (broad) | 2H | -NH₂ |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[6]
The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals, including the quaternary carbons and those influenced by the electronegative fluorine atoms.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C -NH₂ |
| ~142 | C -N (trifluoromethyl-phenyl ring) |
| ~129 | C -SO₂- |
| ~128 | C H ortho to -SO₂- |
| ~126 (quartet) | C -CF₃ (J(C-F) ≈ 30-40 Hz) |
| ~124 (quartet) | C F₃ (J(C-F) ≈ 270 Hz) |
| ~122 | C H meta to -CF₃ |
| ~114 | C H ortho to -NH₂ |
Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms.[5][7]
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Mass Spectrometric Data (ESI+):
| m/z | Ion |
| 317.05 | [M+H]⁺ |
| 339.03 | [M+Na]⁺ |
Fragmentation Analysis:
The fragmentation of aromatic sulfonamides under collision-induced dissociation (CID) can be complex. A notable fragmentation pathway involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da.[8] Other expected fragmentations include the cleavage of the S-N bond and the C-S bond.
Key Fragmentation Pathways:
-
Loss of SO₂: [M+H]⁺ → [M+H - SO₂]⁺ (m/z 253.07)
-
Cleavage of the S-N bond: This can lead to fragments corresponding to the sulfanilyl portion (m/z 156.01) and the trifluoromethyl-aniline portion (m/z 162.04).
-
Cleavage of the C-S bond: This can result in a fragment corresponding to the aminophenyl radical cation (m/z 92.06).
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).
-
Use a suitable mobile phase, such as a gradient of water and acetonitrile with 0.1% formic acid, for separation on a C18 column.
-
Acquire mass spectra in positive electrospray ionization (ESI+) mode.
-
Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, offering precise bond lengths, bond angles, and information about the three-dimensional arrangement of atoms and intermolecular interactions in the solid state.
Expected Structural Features:
-
The geometry around the sulfur atom is expected to be a distorted tetrahedron.
-
The two benzene rings will likely be in a non-coplanar, V-shaped conformation, with a significant dihedral angle between them.[4]
-
The crystal packing is expected to be dominated by intermolecular hydrogen bonds, particularly involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors, often forming chain or dimeric motifs. The primary amine group will also participate in hydrogen bonding.[4]
Caption: General workflow for single-crystal X-ray analysis.
Conclusion
The structure elucidation of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a systematic process that relies on the synergistic application of multiple analytical techniques. The foundational physicochemical properties provide initial characterization, while a logical synthesis pathway allows for the production of the material. The definitive structural confirmation is achieved through a combination of IR spectroscopy to identify functional groups, ¹H and ¹³C NMR spectroscopy to map the carbon-hydrogen framework, and mass spectrometry to confirm the molecular weight and fragmentation patterns. For absolute proof of structure and conformation in the solid state, single-crystal X-ray crystallography is the gold standard. By following the protocols and interpretative guidance provided in this technical guide, researchers can confidently and accurately verify the structure of this important chemical intermediate.
References
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
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TradeIndia. (n.d.). 4-amino-n-[4-(trifluoromethyl) Phenyl]benzenesulfonamide - Cas No: 339-42-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
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Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(6), 775–784. [Link]
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Anderson, J. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9172–9177. [Link]
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GoBizUSA. (n.d.). 4-Amino-n-[4-(trifluoromethyl) phenyl]benzenesulfonamide. Retrieved from [Link]
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Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]<129::aid-nbm619>3.0.co;2-v
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